Mabuterol-D9 hydrochloride
CAS No.: 1353867-83-0
Cat. No.: VC0196569
Molecular Formula: C13D9H9ClF3N2O·HCl
Molecular Weight: 356.26
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1353867-83-0 |
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Molecular Formula | C13D9H9ClF3N2O·HCl |
Molecular Weight | 356.26 |
IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
Standard InChI | InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/i1D3,2D3,3D3; |
SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Chemical Identity and Structural Properties
Mabuterol-D9 hydrochloride is a deuterated derivative of mabuterol, characterized by the substitution of nine hydrogen atoms with deuterium (heavy hydrogen) atoms. This strategic isotopic labeling creates a compound with distinct analytical properties while maintaining the core pharmacological profile of the parent molecule.
Basic Identification Parameters
The compound exhibits some variation in reported CAS registry numbers across reference databases, with 1353867-83-0 being the most commonly cited identifier . The molecular formula is C13H10Cl2D9F3N2O with a calculated molecular weight of 356.26 g/mol . The structure maintains the core beta-adrenergic framework with nine deuterium atoms strategically positioned to enhance the compound's stability and analytical utility.
Nomenclature and Alternative Designations
Several systematic names and aliases exist for this compound, including:
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[2H9]-Mabuterol
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1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride
The compound is primarily differentiated from standard mabuterol by the "D9" designation, indicating the presence of nine deuterium atoms in place of hydrogens in the molecular structure.
Physical and Chemical Properties
Mabuterol-D9 hydrochloride possesses physical and chemical characteristics that make it valuable for both pharmacological applications and analytical chemistry. The compound requires specific storage conditions to maintain its integrity.
Physical Characteristics
The compound is typically available as a solid powder with defined purity specifications. Commercial preparations often specify purity grades of 95% or higher by HPLC analysis with 98% atomic deuterium incorporation . Standard storage recommendations indicate that the compound should be maintained at 4°C to preserve stability .
Structural Significance of Deuteration
The deuteration pattern in Mabuterol-D9 hydrochloride strategically targets specific structural elements:
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Six deuterium atoms replace hydrogens in the 1,1,1,3,3,3-positions
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Three additional deuterium atoms replace hydrogens in the methyl group attached to the propan-2-yl moiety
This systematic replacement with heavier isotopes creates minimal steric alterations while significantly changing the compound's mass spectrometric profile, making it an excellent internal standard for analytical applications.
Pharmacological Profile
Mabuterol-D9 hydrochloride maintains the core pharmacological properties of the parent compound mabuterol while offering enhanced analytical utility through its deuteration pattern.
Comparative Pharmacology
Mabuterol-D9 hydrochloride shares structural and functional similarities with several other beta-adrenergic agonists used in clinical and research settings. The table below highlights key comparisons:
Compound Name | Structural Similarity | Pharmacological Distinction | Primary Application |
---|---|---|---|
Clenbuterol hydrochloride | High | Stronger anabolic properties | Livestock enhancement, respiratory disease |
Salbutamol | High | Less potent, shorter-acting | Common clinical bronchodilator |
Ractopamine hydrochloride | Moderate | Growth promotion activity | Feed additive |
Zilpaterol hydrochloride | Moderate | Lower receptor selectivity | Respiratory conditions |
Formoterol | Moderate | Long-acting profile | Asthma management |
This comparative analysis demonstrates Mabuterol-D9 hydrochloride's position within the broader class of beta-adrenergic compounds, highlighting both similarities and distinctive features.
Analytical Applications
The primary value of Mabuterol-D9 hydrochloride lies in its utility for analytical chemistry, particularly in pharmacokinetic and metabolic studies.
Mass Spectrometric Advantages
The deuteration in Mabuterol-D9 hydrochloride provides significant advantages for mass spectrometry-based analyses:
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The increased molecular weight creates a distinct mass shift compared to the non-deuterated compound
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This mass difference allows for simultaneous quantification of the deuterated and non-deuterated forms
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The compound can serve as an internal standard in bioanalytical methods, enhancing quantitative accuracy
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Deuteration enhances detection specificity in complex biological matrices
These properties make the compound particularly valuable for pharmacokinetic studies and bioanalytical method development.
Stability Benefits
The carbon-deuterium bonds in Mabuterol-D9 hydrochloride exhibit slightly different physicochemical properties compared to carbon-hydrogen bonds:
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Increased bond strength due to reduced zero-point energy
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Enhanced resistance to certain metabolic transformations
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Potential for altered reaction kinetics in certain chemical environments
These subtle differences can be leveraged in metabolic stability studies and pharmaceutical research applications.
Research Applications and Future Perspectives
Mabuterol-D9 hydrochloride continues to find important applications in various research domains, with potential for expanded utility.
Current Research Applications
The compound serves several important functions in contemporary research:
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Internal standardization for quantitative bioanalysis of mabuterol and related compounds
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Tracer studies to elucidate metabolic pathways
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Pharmacokinetic investigations requiring precise quantification
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Method development for regulatory compliance testing
These applications leverage the compound's unique isotopic signature while maintaining pharmacological relevance.
Future Research Directions
Several emerging research directions may expand the utility of Mabuterol-D9 hydrochloride:
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Development of multiplex assays for simultaneous quantification of multiple beta-adrenergic compounds
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Application in sports doping control with improved detection sensitivity
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Integration into comprehensive metabolomic workflows
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Potential therapeutic applications leveraging kinetic isotope effects
These potential applications highlight the continuing relevance of deuterated standards in pharmaceutical research and analytical chemistry.
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